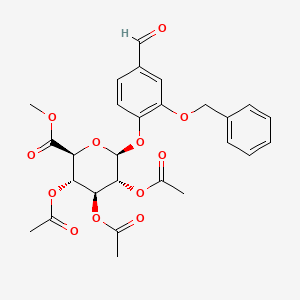
2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
Übersicht
Beschreibung
2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a chemical compound with the molecular formula C27H28O12 and a molecular weight of 544.5 . It is used in neurology research, particularly in the study of neurotransmission, nociception, and various neurological disorders such as Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Addiction, Stress and Anxiety, Pain and Inflammation .
Molecular Structure Analysis
The SMILES representation of the molecule isCOC(=O)[C@H]1OC@@Hcc2OCc3ccccc3)C@HC)C@@HC)[C@@H]1OC(=O)C . This representation can be used to generate a 3D structure for further analysis. Physical And Chemical Properties Analysis
The compound has a molecular weight of 544.5 . It should be stored at a temperature of +4°C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- Synthetic Methodologies : Advanced synthetic techniques have been developed for the preparation of complex glucopyranosiduronic acid derivatives and related molecules. For example, the synthesis of hyaluronan trisaccharides involved combining phenyl sulfoxide and trichloroacetimidate glycosylation methodologies, showcasing the intricate strategies employed to construct molecules with similar structural features (Yeung et al., 2000). This demonstrates the chemical versatility and potential for synthesizing similarly complex structures.
- Regioselective Synthesis : Research on the regioselective synthesis of α-D-glucopyranosiduronic acid derivatives highlights the precision in chemical modifications at specific sites of the molecule, which is crucial for generating compounds with desired biological properties (Xin Lou & S. Cassidy, 2010). This approach could be applied to the synthesis of 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate for specific research applications.
Biological Activities and Applications
- Antibacterial Activities : Some glucopyranosiduronic acid derivatives have been evaluated for their antibacterial properties against pathogens like Staphylococcus aureus and Salmonella agona, showing effectiveness in inhibiting bacterial growth (Xin Lou & S. Cassidy, 2010). This suggests that compounds like 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate could have potential applications in developing antibacterial agents.
- Enzyme Inhibition : The investigation of hydrazone derivatives bearing 1,3,4-oxadiazole for their enzyme inhibition properties provides a glimpse into the therapeutic potential of structurally complex molecules (S. Rasool et al., 2015). Such research could be relevant to the design and application of 2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate in studying or modulating biological pathways.
Zukünftige Richtungen
Given its use in neurology research, this compound could be further explored in the context of various neurological disorders. Its potential effects on neurotransmission, nociception, and conditions like Alzheimer’s, Depression, Huntington’s, Parkinson’s, Schizophrenia, Addiction, Stress and Anxiety, Pain and Inflammation make it a promising area for future research .
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-phenylmethoxyphenoxy)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c1-15(29)35-22-23(36-16(2)30)25(37-17(3)31)27(39-24(22)26(32)33-4)38-20-11-10-19(13-28)12-21(20)34-14-18-8-6-5-7-9-18/h5-13,22-25,27H,14H2,1-4H3/t22-,23-,24-,25+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYDMQMGUXDJAM-HDHXAKMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123023 | |
| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4-benzaldehyde beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate | |
CAS RN |
62346-08-1 | |
| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62346-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranosiduronic acid, 4-formyl-2-(phenylmethoxy)phenyl, methyl ester, triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



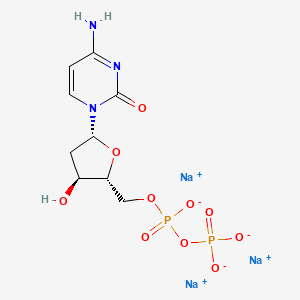
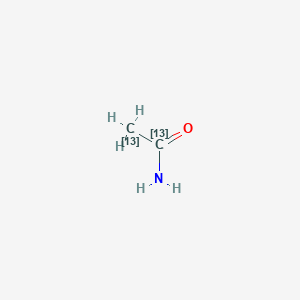

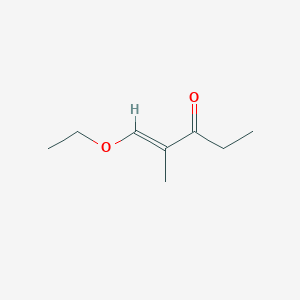
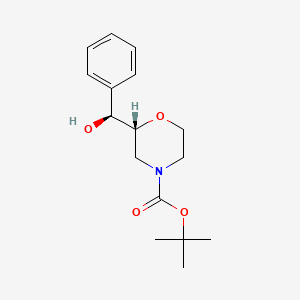
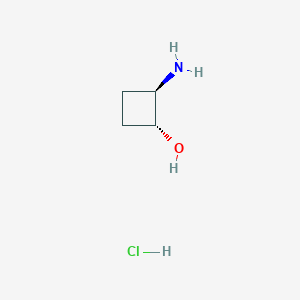
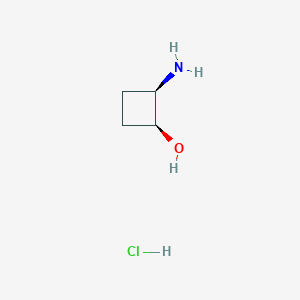
![2-[(2,6-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-benzeneacetic Acid](/img/no-structure.png)
![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)

